molecular formula C8H7NO3 B13135381 Ethyl4-cyanofuran-2-carboxylate

Ethyl4-cyanofuran-2-carboxylate

Cat. No.: B13135381
M. Wt: 165.15 g/mol
InChI Key: PODDFLAJBDLLKH-UHFFFAOYSA-N
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Description

Ethyl 4-cyanofuran-2-carboxylate is a furan-based organic compound featuring a cyano group at the 4-position and an ethyl ester moiety at the 2-position. Its structure combines electron-withdrawing substituents (cyano and ester groups) on a heteroaromatic furan ring, making it a versatile intermediate in organic synthesis and pharmaceutical research. The comparison below relies on structural analogs and related compounds to infer properties and applications.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

ethyl 4-cyanofuran-2-carboxylate

InChI

InChI=1S/C8H7NO3/c1-2-11-8(10)7-3-6(4-9)5-12-7/h3,5H,2H2,1H3

InChI Key

PODDFLAJBDLLKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CO1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl4-cyanofuran-2-carboxylate typically involves the reaction of ethyl cyanoacetate with furan derivatives under specific conditions. One common method includes the condensation of ethyl cyanoacetate with furan-2-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl4-cyanofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amino derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

Antimicrobial and Anti-inflammatory Properties
Research indicates that derivatives of ethyl 4-cyanofuran-2-carboxylate exhibit notable antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents. Additionally, it has demonstrated anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Anticancer Potential
Recent studies have highlighted the anticancer properties of ethyl 4-cyanofuran-2-carboxylate. In vitro evaluations have shown cytotoxic effects against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and COLO 205 (colon cancer). The lethal concentration (LC50) values were reported at approximately 71 nM for COLO 205 and 75 nM for MDA-MB-231 cells. The mechanism of action appears to involve microtubule destabilization, leading to cell cycle arrest and apoptosis.

Synthetic Applications

Ethyl 4-cyanofuran-2-carboxylate serves as a precursor for synthesizing various biologically active compounds. It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under basic or acidic conditions. This property makes it an essential building block in organic synthesis.

Case Studies

  • Anticancer Activity Study
    A study evaluated the cytotoxic effects of ethyl 4-cyanofuran-2-carboxylate on various cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly through microtubule destabilization mechanisms.
  • Antimicrobial Efficacy
    Research demonstrated that ethyl 4-cyanofuran-2-carboxylate derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This suggests its potential as a lead compound for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of Ethyl4-cyanofuran-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites in biological molecules plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical differences between Ethyl 4-cyanofuran-2-carboxylate and its analogs:

Compound Name Core Structure Substituents Key Properties/Applications Hazards (GHS Classification)
Ethyl 4-cyanofuran-2-carboxylate Furan C4: Cyano; C2: Ethyl ester High reactivity due to electron-withdrawing groups; potential synthetic intermediate Limited data; inferred similar to methyl analog
Methyl 4-cyanofuran-2-carboxylate Furan C4: Cyano; C2: Methyl ester Lab research use; stable under recommended storage Skin/eye irritation (H315, H319)
4-Formylfuran-2-carboxylic acid Furan C4: Formyl; C2: Carboxylic acid Unknown toxicity; R&D applications Not fully characterized; requires trained handling
Ethyl 2-aminothiazole-4-carboxylate Thiazole C2: Amino; C4: Ethyl ester Pharmaceutical intermediate; high solubility in polar solvents No specific hazards reported
Ethyl 5-aminobenzofuran-2-carboxylate Benzofuran C5: Amino; C2: Ethyl ester Increased aromatic stability; medicinal chemistry applications Similarity score: 0.87

Physicochemical and Reactivity Differences

  • Core Structure Variations: Furan vs. Thiazole/Benzofuran: Thiazole derivatives (e.g., Ethyl 2-aminothiazole-4-carboxylate) exhibit distinct electronic properties due to sulfur's electronegativity, enabling diverse reactivity in nucleophilic substitutions . Benzofuran derivatives (e.g., Ethyl 5-aminobenzofuran-2-carboxylate) benefit from fused aromatic rings, enhancing stability and UV absorption .
  • Substituent Effects: The cyano group in Ethyl 4-cyanofuran-2-carboxylate activates the furan ring for electrophilic substitutions, whereas amino groups (e.g., in Ethyl 2-aminothiazole-4-carboxylate) facilitate hydrogen bonding and solubility .

Hazard and Handling Considerations

  • Methyl 4-cyanofuran-2-carboxylate: Classified as causing skin/eye irritation (H315, H319), necessitating gloves, face shields, and chemical suits during handling .
  • Ethyl 4-cyanofuran-2-carboxylate: While direct data are unavailable, its structural similarity to the methyl analog suggests comparable hazards. Respiratory protection (e.g., NIOSH-approved respirators) is advisable if aerosolized .
  • 4-Formylfuran-2-carboxylic acid : Lacks comprehensive toxicity data, emphasizing the need for caution in laboratory settings .

Environmental and Ecological Impact

Most analogs, including Methyl 4-cyanofuran-2-carboxylate and 4-Formylfuran-2-carboxylic acid, lack data on biodegradability, bioaccumulation, or aquatic toxicity . This gap underscores the necessity of treating such compounds as environmentally hazardous until further studies confirm their safety.

Research and Application Insights

  • Pharmaceutical Intermediates: Ethyl 4-cyanofuran-2-carboxylate’s cyano and ester groups make it a candidate for synthesizing heterocyclic drugs, though its applications are less documented than thiazole or benzofuran analogs .
  • Material Science : The electron-deficient furan ring could serve in polymer or sensor development, leveraging its reactivity for cross-linking or functionalization.

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